REACTION_CXSMILES
|
[H-].[Na+].[C:3]1([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br.[NH2:17][C:18]1[N:27]=[C:26]([NH2:28])[C:25]2[C:20](=[N:21][CH:22]=[C:23]([CH2:29]Br)[N:24]=2)[N:19]=1.CO>C1COCC1>[NH2:17][C:18]1[N:27]=[C:26]([NH2:28])[C:25]2[C:20](=[N:21][CH:22]=[C:23]([CH2:29][N:9]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:24]=2)[N:19]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
Br.NC1=NC2=NC=C(N=C2C(=N1)N)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
to stir for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated to dryness by rotary evaporation
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CN(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |